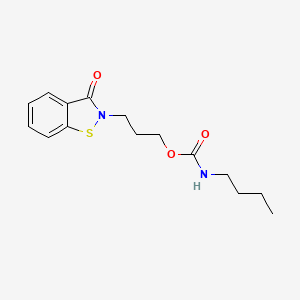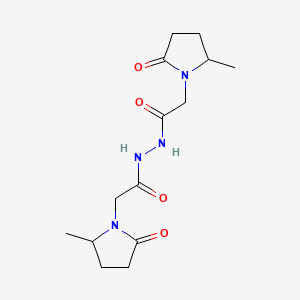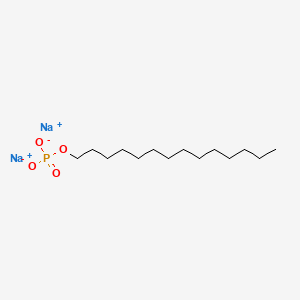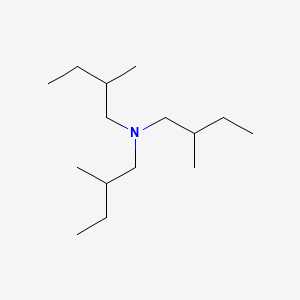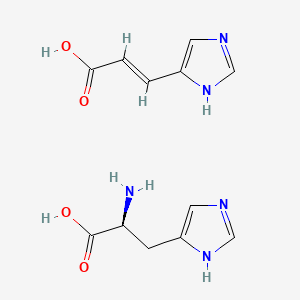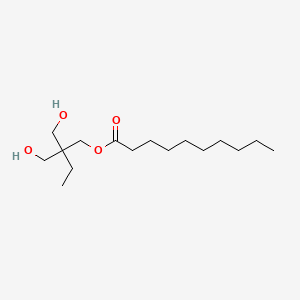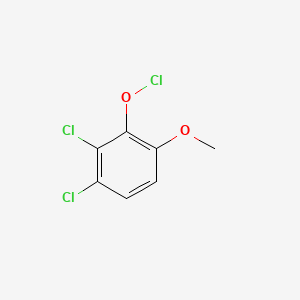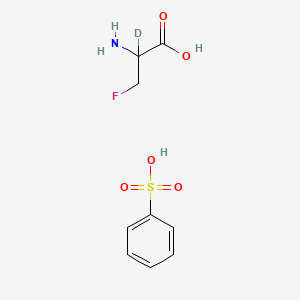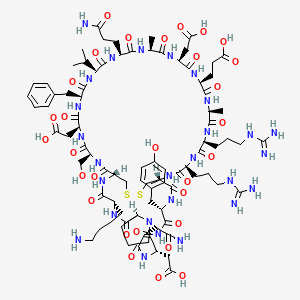
3-Methylbut-3-enyl 2-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-3-enyl 2-methylbutyrate is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . It is also known by other names such as 3-Methyl-3-butenyl 2-methylbutanoate and Butanoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbut-3-enyl 2-methylbutyrate can be synthesized through the esterification reaction between 3-methyl-3-buten-1-ol and 2-methylbutanoic acid. The reaction typically requires an acid catalyst such as sulfuric acid (H2SO4) and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove the water formed during the reaction and to purify the ester product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbut-3-enyl 2-methylbutyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield the corresponding alcohol and carboxylic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-Methyl-3-buten-1-ol and 2-methylbutanoic acid.
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: 3-Methyl-3-buten-1-ol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
3-Methylbut-3-enyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylbut-3-enyl 2-methylbutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-butenyl acetate: Another ester with similar structural features but different functional groups.
3-Methyl-3-butenyl isovalerate: Similar in structure but with a different carboxylic acid component.
3-Methyl-3-butenyl 3-methylbutanoate: A closely related ester with slight variations in its molecular structure.
Uniqueness
3-Methylbut-3-enyl 2-methylbutyrate is unique due to its specific combination of the 3-methyl-3-buten-1-yl alcohol and 2-methylbutanoic acid, which imparts distinct chemical and physical properties. Its specific reactivity and applications make it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
84254-81-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-methylbut-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 |
Clé InChI |
LTOLHPXUSLBUHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OCCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


